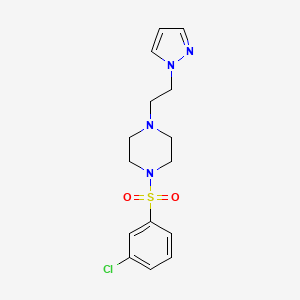
N1-(4-fluorobenzyl)-N2-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(4-fluorobenzyl)-N2-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)oxalamide, also known as FOA, is a novel compound that has gained significant attention in scientific research. FOA is a small molecule inhibitor that has been shown to have potential therapeutic applications in various diseases.
Scientific Research Applications
Metabolic Studies and Drug Discovery
N1-(4-fluorobenzyl)-N2-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)oxalamide has been explored in various studies focusing on its metabolic fate, disposition, and potential as a drug candidate. For instance, it was used in a study involving 19F-NMR spectroscopy to support drug discovery, particularly in the metabolism and disposition of potent HIV integrase inhibitors (Monteagudo et al., 2007).
Antimicrobial and Antioxidant Activities
Several studies have synthesized derivatives containing N1-(4-fluorobenzyl)-N2-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)oxalamide and tested them for antimicrobial and antioxidant activities. A study synthesized derivatives containing triazole, thiadiazole, and oxadiazole rings and reported their α-glucosidase inhibitory, antimicrobial, and antioxidant activities (Menteşe et al., 2015).
Structural and Crystallographic Studies
The compound has also been a subject in structural and crystallographic studies. For instance, a study provided detailed insights into the hydrated title compound's structure, including dihedral angles and intramolecular hydrogen bonding (Yamuna et al., 2013).
Synthesis and Characterization of Derivatives
The synthesis, characterization, and study of physical properties of novel 1,3,4-oxadiazole derivatives were also reported. These derivatives have been synthesized and characterized using various spectroscopic methods, and their physical and chemical properties have been studied (Alrazzak, 2018).
properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N'-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN4O3/c1-8-17-18-11(21-8)7-16-13(20)12(19)15-6-9-2-4-10(14)5-3-9/h2-5H,6-7H2,1H3,(H,15,19)(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZDKXOVPLUKBGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)CNC(=O)C(=O)NCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-fluorobenzyl)-N2-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-difluorophenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2510913.png)


![N-benzyl-6-[(phenylsulfonyl)methyl]-2-(2-pyridinyl)-4-pyrimidinamine](/img/structure/B2510918.png)





![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-1-methyl-2-oxoazepane-3-carboxamide;hydrochloride](/img/structure/B2510926.png)
![7-(2-Methylpyrimidin-4-yl)-7-azabicyclo[2.2.1]heptane](/img/structure/B2510928.png)
![(E)-4-(Dimethylamino)-N-[2-(2-phenyltriazol-4-yl)ethyl]but-2-enamide](/img/structure/B2510929.png)
![2-{[1-(2-azepan-1-yl-2-oxoethyl)-1H-indol-3-yl]thio}-N-isopropylacetamide](/img/structure/B2510933.png)
